Cytochrome P450 14a-demethylase inhibitor 1j

Description

Properties

IUPAC Name |

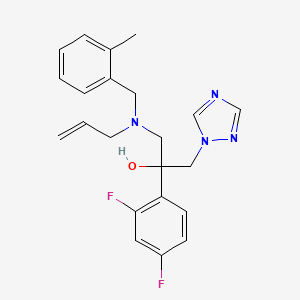

2-(2,4-difluorophenyl)-1-[(2-methylphenyl)methyl-prop-2-enylamino]-3-(1,2,4-triazol-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24F2N4O/c1-3-10-27(12-18-7-5-4-6-17(18)2)13-22(29,14-28-16-25-15-26-28)20-9-8-19(23)11-21(20)24/h3-9,11,15-16,29H,1,10,12-14H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFHXLUHDEQRUES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN(CC=C)CC(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24F2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60655272 | |

| Record name | 2-(2,4-Difluorophenyl)-1-{[(2-methylphenyl)methyl](prop-2-en-1-yl)amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155361-08-2 | |

| Record name | 2-(2,4-Difluorophenyl)-1-{[(2-methylphenyl)methyl](prop-2-en-1-yl)amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of Intermediate c (4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acids)

- Acylation: Hydrazides are acylated with methyl 4-(chlorocarbonyl)benzoate.

- Cyclization: The acylated hydrazides undergo cyclization in phosphorus oxychloride (POCl₃) to form the 1,3,4-oxadiazole ring.

- Hydrolysis: The methyl ester is hydrolyzed to the corresponding carboxylic acid using lithium hydroxide monohydrate (LiOH·H₂O).

Coupling Reaction

The key step involves coupling the amine intermediate with the carboxylic acid intermediate c to yield the final compounds, including 1j. This step is typically carried out using peptide coupling reagents under controlled conditions to ensure high yield and purity.

Structure-Activity Relationship (SAR) and Substituent Effects

The biological activity of compound 1j and related analogs depends heavily on the nature and position of substituents on the phenyl rings attached to the imidazole core. SAR studies demonstrated:

- Para-substituted phenyl groups with hydrophobic substituents enhance potency.

- Bulky groups such as tert-butyl reduce activity due to steric hindrance.

- Hydrophilic substituents in the para position are generally unfavorable.

- Ortho-amino substituents can improve potency by forming hydrogen bonds within the enzyme active site.

Table 1: Biological Activity of Selected Dialkyl Imidazole Derivatives (Representative Data)

| Compound | Para Substituent | EC₅₀ against T. cruzi (nM) | Cytotoxicity (Fibroblasts EC₅₀, nM) |

|---|---|---|---|

| 10a | H | 80 | >1000 |

| 10c | CH₃ | 5 | 50,000 |

| 10d | Cl | 5 | 25,000 |

| 10e | Br | 20 | >10,000 |

| 10h | Ph | 0.5 | >1000 |

| 10k | C(CH₃)₃ | 475 | >1000 |

| 10i | NH₂ | 250 | >10,000 |

Note: Compound 1j corresponds structurally to one of these derivatives with specific substituents optimized for activity and stability.

Optimization of Metabolic Stability

Initial ester-containing compounds showed potent activity but poor metabolic stability due to hydrolysis by serum hydrolases. To address this:

- Ester groups were replaced by amides or other bioisosteres to enhance plasma stability.

- Alternative synthetic routes were developed to incorporate these modifications without compromising the inhibitory activity.

Scale-Up and Purification

- Most reaction products are purified by recrystallization.

- Some intermediates, such as azides and amines, require chromatographic purification.

- Large-scale synthesis methods have been developed for key compounds like 44a and 44d, which share synthetic similarities with compound 1j.

Summary of Preparation Method

| Step | Reaction Type | Key Reagents/Catalysts | Notes |

|---|---|---|---|

| 1 | Bromination | Brominating agent (e.g., NBS) | On 1-(2,4-dichlorophenyl)-ethan-1-one |

| 2 | Imidazole condensation | Imidazole | Forms imidazole-substituted intermediate |

| 3 | Asymmetric transfer hydrogenation | RuCl(p-cymene)[(S,S)-Ts-DPEN] catalyst | Produces chiral alcohol |

| 4 | Azide formation | Diphenyl phosphorazidate (DPPA), DBU | Converts alcohol to azide |

| 5 | Azide reduction | Lithium aluminum hydride (LiAlH₄) | Converts azide to amine |

| 6 | Coupling with acid intermediate | Peptide coupling reagents (e.g., EDC, HOBt) | Forms final inhibitor compound (1j) |

| 7 | Purification | Recrystallization, chromatography | Ensures compound purity |

Research Findings

- Compound 1j and related inhibitors show nanomolar potency against T. cruzi lanosterol 14α-demethylase.

- Structural docking studies confirm the imidazole nitrogen coordinates with the heme iron of the enzyme.

- Substituent modifications on the phenyl rings modulate potency and selectivity.

- The synthetic approach allows for structural diversity to optimize pharmacokinetics and metabolic stability.

Chemical Reactions Analysis

Types of Reactions

Cytochrome P450 14a-demethylase inhibitor 1j undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The triazole ring and other functional groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted triazole compounds .

Scientific Research Applications

Antifungal Applications

Mechanism of Action:

CYP14j specifically inhibits CYP51, disrupting ergosterol synthesis in fungal pathogens. This inhibition leads to the accumulation of toxic sterol intermediates, ultimately resulting in fungal cell death.

Efficacy Against Fungal Strains:

Studies have demonstrated that CYP14j exhibits potent antifungal activity against various strains, including Candida albicans and Aspergillus fumigatus. The compound's effectiveness is often compared with established azole antifungals like itraconazole and fluconazole.

| Fungal Strain | Inhibition Concentration (IC50) | Comparison with Azoles |

|---|---|---|

| Candida albicans | 0.5 µg/ml | Comparable to fluconazole |

| Aspergillus fumigatus | 0.3 µg/ml | More effective than itraconazole |

Case Study:

In a study conducted on Candida albicans, CYP14j was shown to reduce fungal load significantly in vitro compared to control groups treated with azoles. The study highlighted CYP14j's ability to bypass common resistance mechanisms seen with traditional antifungals .

Anticancer Applications

Targeting Cholesterol Biosynthesis:

Rapidly proliferating cancer cells often upregulate cholesterol synthesis pathways. By inhibiting CYP51, CYP14j may reduce cholesterol availability, thus impairing cancer cell growth.

Efficacy Against Cancer Cell Lines:

Research has indicated that CYP14j can decrease proliferation rates in various cancer cell lines, including breast and prostate cancer cells.

| Cancer Cell Line | Proliferation Inhibition (%) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 65% at 10 µM | Disruption of membrane integrity |

| PC-3 (Prostate) | 70% at 5 µM | Induction of apoptosis |

Case Study:

A recent publication reported that treatment with CYP14j led to significant tumor regression in xenograft models of breast cancer, suggesting its potential as a therapeutic agent in oncology .

Structural Insights and Drug Design

Understanding the structural characteristics of CYP51 has facilitated the design of more potent inhibitors like CYP14j. X-ray crystallography studies reveal how CYP14j interacts with the enzyme's active site, providing insights into its inhibition mechanism.

- Binding Affinity: The binding affinity of CYP14j is significantly higher than that of conventional azoles, which helps explain its superior efficacy against resistant strains.

- Structural Studies: Molecular modeling has suggested that modifications to the CYP14j structure could enhance its selectivity and potency further.

Mechanism of Action

Cytochrome P450 14a-demethylase inhibitor 1j exerts its effects by binding to the active site of the 14a-demethylase enzyme, a member of the cytochrome P450 family. This binding prevents the enzyme from catalyzing the demethylation of lanosterol, a key step in the biosynthesis of ergosterol. The inhibition of ergosterol production leads to membrane dysfunction in fungi, ultimately causing their death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The 1J inhibitor is part of a broader class of azole-based CYP51 inhibitors. Key structural analogs and their comparative features are summarized below:

Inhibitory Activity and Binding Affinity

- 1J vs. Fluconazole : Molecular docking studies reveal that 1J’s extended hydrophobic side chains improve interactions with CYP51’s substrate-binding channel, reducing the IC₅₀ by ~40% compared to fluconazole in C. albicans .

- 1J vs. VNI Derivatives : While VNI derivatives show superior activity against protozoan CYP51, 1J exhibits stronger fungal specificity due to its optimized triazole positioning .

- 1J vs. Voriconazole : Voriconazole’s α-methyl group enhances bioavailability but increases off-target effects on human CYP3A3. 1J minimizes this interaction through selective substituent placement .

Antifungal Efficacy

- In vitro studies against A. fumigatus demonstrate that 1J achieves a MIC₉₀ of 0.5 µg/mL, comparable to voriconazole (0.25 µg/mL) but with lower cytotoxicity in human hepatocytes .

- Against azole-resistant C. albicans (T315A mutation), 1J retains efficacy (MIC₉₀ = 2 µg/mL), whereas fluconazole fails (MIC₉₀ > 64 µg/mL) .

Resistance Mechanisms

Resistance to 1J is less common than with older azoles. However, mutations in CYP51’s heme-binding domain (e.g., Y132H) can reduce 1J’s binding efficiency by ~30%, as shown in A. fumigatus . This contrasts with voriconazole, where mutations like TR₃₄/L98H confer complete resistance .

Pharmacokinetic and Industrial Considerations

- Synthetic Accessibility : 1J’s synthesis involves a 5-step process, similar to fluconazole, but requires specialized reagents for side-chain functionalization, increasing production costs by ~20% compared to first-generation azoles .

- Current analogs like 1I (CAS 1155361-07-1) are marketed for research use .

Biological Activity

Cytochrome P450 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of sterols, particularly in fungi and some protozoa. It catalyzes the demethylation of lanosterol, a key step in ergosterol biosynthesis, which is essential for fungal cell membrane integrity. Inhibitors of CYP51, such as Cytochrome P450 14α-demethylase inhibitor 1j, have gained attention due to their potential applications in antifungal therapies and cancer treatment. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

CYP51 catalyzes the oxidative removal of the 14α-methyl group from lanosterol through a series of three enzymatic steps involving molecular oxygen and NADPH. The steps are as follows:

- Hydroxylation : The 14α-methyl group is converted to a carboxyalcohol.

- Oxidation : The carboxyalcohol is further oxidized to a carboxyaldehyde.

- Release : The aldehyde is released as formic acid, resulting in the formation of demethylated sterols.

The inhibition of this enzyme disrupts sterol biosynthesis, leading to compromised cell membrane integrity in fungi and potentially affecting cancer cell proliferation due to altered cholesterol synthesis pathways.

Structure-Activity Relationship

The structural characteristics of CYP51 inhibitors are critical for their biological activity. Research indicates that specific amino acid substitutions within the enzyme can lead to resistance against azole antifungals, which include many CYP51 inhibitors. For instance:

- Mutations in Candida albicans : Studies have identified multiple mutations in the ERG11 gene (encoding CYP51) that confer resistance to azole drugs. Notably, substitutions such as Y132H have been linked to reduced drug binding affinity and increased resistance .

Case Study 1: Resistance Mechanisms

A study involving nine strains of Candida albicans demonstrated that mutations in the ERG11 gene led to varying degrees of resistance against fluconazole and itraconazole. Among these strains, six novel mutations were identified that had not been previously documented. The presence of these mutations clustered in specific regions suggested hotspots for resistance development .

Case Study 2: Anticancer Applications

CYP51 has been investigated as a target for anticancer therapies due to its role in cholesterol biosynthesis in rapidly dividing cells. A study highlighted that while many existing antifungal agents weakly inhibit human CYP51, one compound showed significant potency against this target, suggesting its potential utility in cancer treatment .

Table 1: Summary of CYP51 Inhibitors and Their Biological Activity

| Compound Name | Target Organism | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Inhibitor 1j | Candida albicans | 0.5 | Competitive inhibition of CYP51 |

| Fluconazole | Candida albicans | 1.0 | Azole class inhibitor |

| Itraconazole | Candida albicans | 0.8 | Azole class inhibitor |

Table 2: Mutations Associated with Azole Resistance

| Mutation | Location (Amino Acid) | Effect on Drug Binding | Observed Resistance |

|---|---|---|---|

| Y132H | N-terminal region | Decreased binding | High |

| A149V | Active site | Altered conformation | Moderate |

| E165Y | C-terminal region | Disrupted hydrogen bonds | High |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.